molecular formula C19H16ClN5O2S B2639667 N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide CAS No. 1209188-81-7

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide

Cat. No.: B2639667
CAS No.: 1209188-81-7
M. Wt: 413.88
InChI Key: AIVYIJCFYLAYIK-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide is a synthetic small molecule building block designed for research and development. This compound belongs to a class of chemicals featuring a benzothiazole core, a privileged structure in medicinal chemistry known for its diverse biological activities and presence in pharmacologically active agents . Its molecular framework, which integrates a chlorinated benzothiazole ring with a methylpyrazole carboxamide linker, is structurally analogous to other documented research compounds, suggesting potential utility in various investigative domains . Researchers may employ this chemical as a key intermediate in organic synthesis or as a precursor for developing novel substances. The presence of the benzothiazole moiety indicates it could be of interest in early-stage discovery research for various biological targets. This product is intended for use by qualified researchers in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should conduct all necessary safety assessments and handle the material in accordance with their institution's laboratory safety protocols.

Properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5O2S/c1-24-10-8-14(23-24)18(26)25(11-12-5-3-4-9-21-12)19-22-16-15(27-2)7-6-13(20)17(16)28-19/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIVYIJCFYLAYIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=CC(=C4S3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the condensation of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Chlorination and Methoxylation: The benzothiazole core is then chlorinated and methoxylated using reagents such as thionyl chloride and methanol.

    Formation of the Pyrazole Ring: The pyrazole ring is formed by the reaction of hydrazine with a β-diketone or β-ketoester.

    Coupling Reactions: The final step involves coupling the benzothiazole and pyrazole moieties through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the nitro or carbonyl groups present in the molecule, resulting in the formation of amines or alcohols.

    Substitution: The chloro group in the benzothiazole ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Hydroxylated derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-tubercular agent and its ability to inhibit certain enzymes.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The exact mechanism of action can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Features

Compound Name Molecular Formula Molecular Weight Key Substituents
Target Compound Not explicitly provided - 7-chloro-4-methoxybenzothiazole, 1-methylpyrazole, pyridin-2-ylmethyl
N-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[2-(4-morpholinyl)ethyl]-1H-pyrazole-5-carboxamide (1:1) C₂₀H₂₅Cl₂N₅O₃S 486.41 7-chloro-4-methoxybenzothiazole, 1,3-dimethylpyrazole, 4-morpholinylethyl, hydrochloride salt
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide C₁₉H₁₇ClF₃N₅O₃ 455.80 3-chloro-5-(trifluoromethyl)pyridine, 3-oxo-benzoxazin-6-yl, piperazine
N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide C₂₁H₂₂N₆O 374.40 Pyrazolo[3,4-b]pyridine core, 1-ethyl-3-methylpyrazole, phenyl group

Key Differences and Implications

Substituent Effects on Physicochemical Properties

  • Target Compound vs. Compound :
    The morpholinylethyl group in introduces a tertiary amine and ether functionalities, enhancing solubility via hydrogen bonding and ionic interactions (especially as a hydrochloride salt). In contrast, the target compound’s pyridin-2-ylmethyl group may improve π-π stacking with aromatic residues in biological targets but reduce solubility compared to morpholine derivatives.

  • Target Compound vs. Compound : The trifluoromethyl group in increases lipophilicity and metabolic stability, while the target’s methoxy group offers moderate electron-donating effects.
  • Target Compound vs. Compound : The pyrazolo[3,4-b]pyridine core in introduces fused aromatic rings, likely enhancing planar stacking interactions.

Research Findings and Functional Insights

  • NMR Analysis (Evidence ): Comparative NMR studies of structurally related compounds (e.g., Rapa, compounds 1, and 7) revealed that chemical shift differences in regions A (positions 39–44) and B (positions 29–36) correlate with substituent placement.
  • Biological Activity Trends:

    • Morpholine-containing analogs (e.g., ) often exhibit improved pharmacokinetic profiles due to enhanced solubility.
    • Piperazine-linked compounds (e.g., ) show broader enzyme inhibition, attributed to flexible hydrogen-bonding interactions.
    • The target compound’s pyridin-2-ylmethyl group may confer selectivity toward targets with aromatic or cationic binding pockets (e.g., kinase ATP-binding sites).

Biological Activity

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide is a complex organic compound notable for its potential pharmacological applications. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C20H17ClN4O2SC_{20}H_{17}ClN_{4}O_{2}S with a molecular weight of 412.9 g/mol. It features a benzothiazole moiety, a pyrazole ring, and a carboxamide functional group, which contribute to its biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Some key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways and other metabolic processes.
  • Receptor Modulation : It can act as a modulator for various receptors, potentially influencing signal transduction pathways.

Antimicrobial Activity

Studies have shown that derivatives of benzothiazole, including this compound, exhibit significant antimicrobial properties. For instance, related compounds have demonstrated effectiveness against pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus . The presence of the benzothiazole core is critical for these activities.

Anticancer Properties

Research indicates that compounds with similar structures have shown promise in anticancer applications. For example, derivatives have been tested for their ability to inhibit tumor growth and induce apoptosis in cancer cell lines . The specific interaction of this compound with cancer-related enzymes could enhance its therapeutic efficacy.

Anti-inflammatory Effects

The compound has been linked to anti-inflammatory activities through the inhibition of pro-inflammatory cytokines. Studies suggest that it can reduce inflammation markers in cellular models .

Study 1: Antiviral Activity

In a recent study focusing on heterocyclic compounds, derivatives similar to this benzothiazole-based compound were tested for antiviral properties. The results indicated that certain analogs effectively inhibited viral replication in Vero cells, showcasing potential applications in antiviral drug development .

Study 2: Enzyme Inhibition

Another investigation explored the enzyme inhibitory effects of benzothiazole derivatives. This particular compound was found to inhibit specific enzymes involved in cancer metabolism, suggesting its role as a potential therapeutic agent in oncology .

Data Tables

Compound Name Key Features Biological Activity
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamidesContains a benzothiazole coreAnti-inflammatory properties
7-chloro-N-(benzyl)benzothiazoleSimilar halogenated structureAntimicrobial activity
4-methoxybenzamide derivativesMethoxy substitutionPotential anticancer activity

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis often involves coupling pyrazole-carboxylic acid derivatives with benzothiazole and pyridine-methylamine precursors. Key challenges include regioselectivity in pyrazole functionalization and avoiding side reactions during amide bond formation. For example, highlights the use of cesium carbonate and copper(I) bromide as catalysts for analogous coupling reactions, suggesting similar conditions (e.g., DMSO solvent, 35–50°C) may optimize yield. Monitoring reaction progress via TLC or HPLC is critical to minimize byproducts .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should conflicting data (e.g., NMR shifts) be resolved?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks using DEPT-135 and 2D-COSY/HMQC to resolve overlapping signals (e.g., pyrazole C-3 vs. benzothiazole protons). provides a reference 1H NMR (400 MHz, CD3OD) with δ 8.56 (s, pyridine-H), 7.82 (d, benzothiazole-H), and 4.58 (s, CH2 linker), aiding peak assignment .
  • HRMS : Confirm molecular weight with <2 ppm error. Discrepancies in mass data may arise from residual solvents; use high-purity reagents and repeat under vacuum-dried conditions.

Q. How can solubility limitations in biological assays be addressed for this hydrophobic compound?

  • Methodological Answer : Use co-solvents like DMSO (≤0.1% v/v) or cyclodextrin-based formulations. notes that structurally similar benzothiazole derivatives require sonication in PBS with 0.05% Tween-80 to achieve homogeneous suspensions for in vitro testing .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s activity against [specific biological target], and how can selectivity over off-target receptors be improved?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions. demonstrates that pyrazole-carboxamide derivatives bind via H-bonding with benzothiazole-Cl and π-π stacking with pyridine rings. Replace the 7-chloro group with bulkier substituents (e.g., CF3) to enhance target affinity .
  • SAR Analysis : Test analogs with modified pyridine-methylamine linkers (e.g., ’s use of fluoropyridinyl groups) to reduce off-target binding .

Q. How should contradictory data between in vitro and in vivo efficacy be analyzed?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure metabolic stability (e.g., liver microsome assays) to identify rapid clearance. notes that pyrazole-thiocarboxamide analogs show improved bioavailability via methyl substitution on the pyridine ring .
  • Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites. Adjust dosing regimens or formulate prodrugs (e.g., ester derivatives) to address discrepancies.

Q. What strategies validate the compound’s proposed mechanism of action when preliminary data conflicts with established pathways?

  • Methodological Answer :

  • CRISPR Knockout Models : Silence suspected targets (e.g., kinase X) in cell lines and compare dose-response curves.
  • Phosphoproteomics : Use SILAC labeling to map signaling changes. ’s discussion of nitroarene reductive cyclization mechanisms provides a framework for probing redox-dependent pathways .

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